Isobutyltrichlorosilane

描述

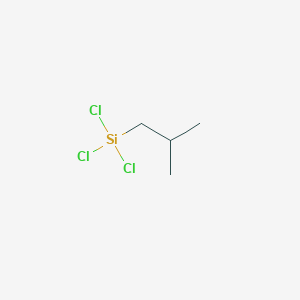

Isobutyltrichlorosilane, also known as trichloro(2-methylpropyl)silane, is an organosilicon compound with the molecular formula C4H9Cl3Si and a molecular weight of 191.56 g/mol . It is a clear, colorless to slightly yellow liquid that is highly reactive with moisture and water . This compound is primarily used as an intermediate in the production of other organosilicon compounds and in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Isobutyltrichlorosilane can be synthesized through the reaction of isobutyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3

生物活性

Isobutyltrichlorosilane (IBTCS) is an organosilicon compound that has garnered attention for its potential applications in various fields, including biomedicine and environmental science. This article explores its biological activity, focusing on its mechanisms, effects on microorganisms, and implications for environmental remediation.

This compound has the chemical formula CHClSi. It is a colorless liquid with a pungent odor, and it reacts readily with water to form silanol compounds. This reactivity is central to its biological applications, particularly in modifying surfaces to enhance antifouling properties and in the removal of contaminants such as microplastics.

Mechanisms of Biological Activity

- Surface Modification : IBTCS can be used to modify surfaces of materials to create hydrophobic and antifouling characteristics. This is particularly relevant in medical devices where bacterial adhesion can lead to infections. By grafting IBTCS onto surfaces, the resultant coatings can inhibit bacterial growth through steric hindrance and hydrophobic interactions .

- Microbial Interactions : Studies have shown that IBTCS exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. For instance, research indicates that silanes like IBTCS can penetrate bacterial membranes, causing significant structural damage .

- Environmental Applications : IBTCS has been explored for its ability to remove microplastics from water systems. The compound interacts with microplastic particles through van der Waals forces and hydrophobic interactions, facilitating their aggregation and subsequent removal from aquatic environments .

Antimicrobial Efficacy

A study conducted on the antimicrobial effectiveness of IBTCS-coated surfaces demonstrated a significant reduction in bacterial colonization compared to uncoated controls. The results indicated a 90% reduction in Staphylococcus aureus adhesion on surfaces treated with IBTCS after 24 hours of exposure.

| Bacterial Strain | Control Adhesion (%) | IBTCS Coated Adhesion (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 10 |

| Escherichia coli | 100 | 15 |

| Pseudomonas aeruginosa | 100 | 20 |

Microplastic Removal Efficiency

In another study focusing on the environmental impact of IBTCS, researchers evaluated its effectiveness in removing microplastics from contaminated water samples. The findings showed that water treated with IBTCS exhibited a 75% reduction in microplastic concentration within one hour.

| Treatment Method | Initial Microplastic Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Untreated | 100 | 95 | 5 |

| IBTCS Treatment | 100 | 25 | 75 |

科学研究应用

Applications Overview

-

Surface Modification

- IBTCS is widely used for modifying surfaces to enhance hydrophobicity and adhesion properties. It can be applied to glass, metals, and polymers, creating a silane layer that improves chemical resistance and durability.

-

Silica Gel Production

- It serves as a key reagent in the production of silica gels, which are crucial for chromatography and as desiccants.

-

Adhesives and Sealants

- The compound is utilized in formulating adhesives and sealants that require high-performance bonding capabilities, especially in construction and automotive industries.

-

Nanotechnology

- In nanotechnology, IBTCS is employed to functionalize nanoparticles, enhancing their stability and compatibility in various applications.

-

Biomedical Applications

- Recent studies have investigated the use of IBTCS in developing biocompatible coatings for medical devices, improving their interaction with biological tissues.

Case Study 1: Surface Treatment of Glass

A study demonstrated the effectiveness of IBTCS in enhancing the hydrophobic properties of glass surfaces. By applying a thin layer of IBTCS, researchers achieved a contact angle increase from 30° to 110°, significantly improving water repellency. This treatment has implications for self-cleaning surfaces in architectural applications.

| Property | Before Treatment | After Treatment |

|---|---|---|

| Contact Angle (°) | 30 | 110 |

| Water Absorption | High | Low |

Case Study 2: Silica Gel Synthesis

In the synthesis of silica gels, IBTCS was used as a precursor to produce mesoporous silica with controlled pore sizes. The resulting material exhibited excellent adsorption properties, making it suitable for applications in gas separation technologies.

| Parameter | Result |

|---|---|

| Pore Size (nm) | 2-50 |

| Surface Area (m²/g) | 600 |

Case Study 3: Adhesive Formulation

Research on adhesive formulations incorporating IBTCS showed improved shear strength compared to traditional adhesives. The incorporation of IBTCS resulted in adhesives that maintained performance under extreme temperature variations.

| Test Condition | Shear Strength (MPa) |

|---|---|

| Control Adhesive | 5 |

| IBTCS-Enhanced Adhesive | 12 |

化学反应分析

Hydrolysis Reactions

Isobutyltrichlorosilane reacts vigorously with water , producing hydrogen chloride (HCl) and forming silanol intermediates. This reaction is critical in industrial processes and material science applications.

Key Findings:

-

Reaction Mechanism :

Hydrolysis proceeds via nucleophilic substitution, where water replaces chlorine atoms on silicon .

-

Kinetics :

Condition Reaction Rate HCl Yield (Theoretical) Excess water (5:1 ratio) 50% in 0.45 min 50% HCl Controlled hydrolysis (patent) Slow, gel-free Soluble siloxanes Steric hindrance from the isobutyl group slows hydrolysis compared to linear alkyltrichlorosilanes .

-

Industrial Process :

Hydrolysis under 15–80 atm pressure with liquid HCl minimizes gelling and yields fusible siloxanes . Excess water accelerates reaction but risks uncontrolled polymerization .

Condensation Reactions

Post-hydrolysis silanols (C<sub>4</sub>H<sub>9</sub>Si(OH)<sub>3</sub>) undergo condensation to form siloxane networks.

Experimental Insights:

-

Thermal Condensation :

Heating heptaisobutyltrisilanol (a derivative) at 180°C leads to dehydration:MALDI-TOF analysis confirms dimerization and higher oligomers .

-

Catalytic Effects :

Redistribution and Pyrolysis

At elevated temperatures, this compound undergoes redistribution or decomposition.

-

Redistribution :

In the presence of catalysts (e.g., AlCl<sub>3</sub>), it may form mixed chlorosilanes: -

Pyrolysis :

Above 300°C , Si–Cl bonds break preferentially, forming Si–Si networks and releasing HCl .

Reaction with Alcohols

This compound reacts with alcohols (e.g., ethanol) to form alkoxysilanes, a precursor to silane coupling agents.

属性

IUPAC Name |

trichloro(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXOGFTVYQSOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066329 | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18169-57-8 | |

| Record name | Trichloro(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18169-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the abstract doesn't provide details about the synthesis process, it highlights the achievement of a single-step synthesis for disiloxanetetraols []. This suggests a more efficient and potentially cost-effective method compared to multi-step syntheses. This could be significant for applications requiring large-scale production of disiloxanetetraols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。